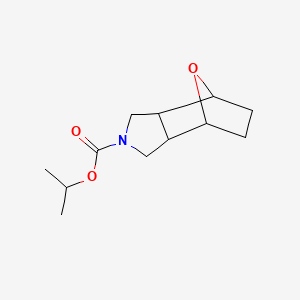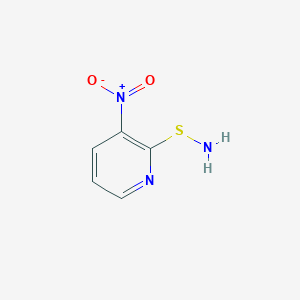
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine): is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) typically involves the reaction of 3-nitropyridine with thiohydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) may involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and optimizing reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiohydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiohydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups.
3-Nitropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a thiohydroxylamine group.
Eigenschaften
CAS-Nummer |
73265-18-6 |
|---|---|
Molekularformel |
C5H5N3O2S |
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
S-(3-nitropyridin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N3O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H,6H2 |
InChI-Schlüssel |
BDEZGPKAMAVGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



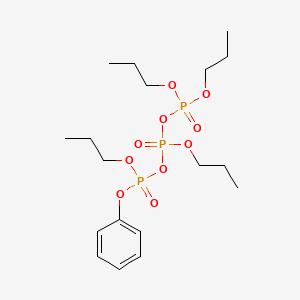

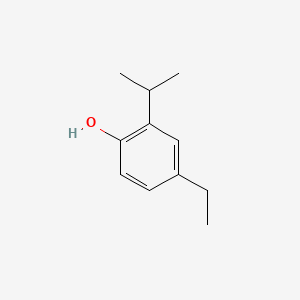
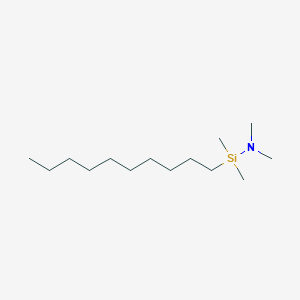


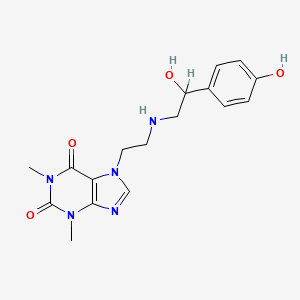
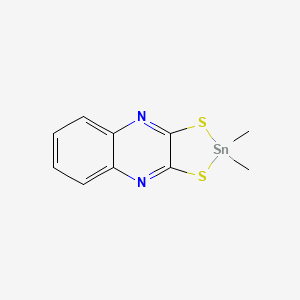
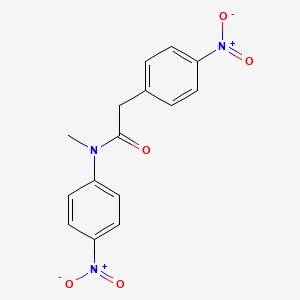
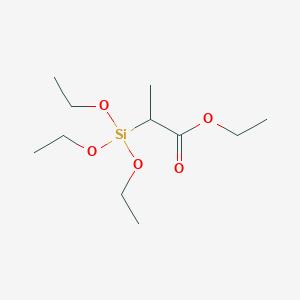

![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
